molecular formula C9H14N2O B13587167 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol

Cat. No.: B13587167
M. Wt: 166.22 g/mol
InChI Key: SPCGSHGMBJSPRN-UHFFFAOYSA-N
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Description

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in receptor binding sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-2-yl)propan-1-ol
  • 2-Amino-3-(4-methylpyridin-2-yl)propan-1-ol
  • 2-Amino-3-(6-ethylpyridin-2-yl)propan-1-ol

Uniqueness

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its efficacy as a therapeutic agent.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-amino-3-(6-methylpyridin-2-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7-3-2-4-9(11-7)5-8(10)6-12/h2-4,8,12H,5-6,10H2,1H3

InChI Key

SPCGSHGMBJSPRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(CO)N

Origin of Product

United States

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